CLinDMA is derived from a series of chemical modifications aimed at improving the delivery efficiency of nucleic acids. It is classified as an ionizable amino lipid, which means it can exist in both protonated and deprotonated forms depending on the pH of the environment. This property is essential for facilitating endosomal escape during cellular uptake, a critical step for effective gene silencing and expression.
The synthesis of CLinDMA typically involves several key steps:
The production methods for lipid nanoparticles containing CLinDMA often utilize microfluidic mixing techniques, allowing for precise control over particle size and distribution, which are critical for therapeutic efficacy .
The molecular structure of CLinDMA consists of a hydrophobic alkyl chain linked to an amine group through a ketone or dioxolane moiety. This structure enables it to interact effectively with nucleic acids while maintaining stability in physiological conditions.
The specific arrangement of functional groups allows for optimal interaction with both lipids and nucleic acids, facilitating the formation of stable LNPs .
CLinDMA participates in several chemical reactions during the formulation of lipid nanoparticles:
The mechanism by which CLinDMA exerts its effects involves several steps:
This mechanism highlights the importance of optimizing lipid properties to enhance therapeutic outcomes .
The physical properties significantly influence its behavior in biological systems, particularly regarding cellular uptake and biodistribution .
CLinDMA is primarily utilized in:
The versatility and effectiveness of CLinDMA make it a valuable tool in modern therapeutic strategies targeting various diseases .
Cationic lipids serve as the cornerstone of lipid-based nucleic acid delivery systems due to their ability to form electrostatic complexes with negatively charged genetic payloads. CLinDMA (3-(N,N-dimethylamino)propyl-12,13-dilinoleyloxy)acetate exemplifies rational molecular engineering, integrating three critical domains: a protonatable dimethylamino headgroup, a biodegradable ester linker, and symmetric dilinoleyl (C18:2) hydrophobic tails [1] [7]. The dilinoleyl chains confer optimal fluidity to lipid bilayers owing to their low melting temperature (−6.5°C), enhancing endosomal escape via phase transitions in acidic environments [7]. The ester bond strategically introduced between the headgroup and tails facilitates metabolic degradation, mitigating long-term cytotoxicity [7] [8].
Structural optimization studies reveal that unsaturation patterns profoundly impact delivery efficiency. Comparative analyses demonstrate that linoleyl-based lipids like CLinDMA achieve 5-fold higher in vitro silencing efficacy than oleyl (C18:1) counterparts due to improved membrane fusogenicity [7]. Furthermore, hydroxyl modifications—as validated in SST-02 lipids—boost in vivo activity by stabilizing lipid-siRNA complexes through hydrogen bonding, a principle applicable to CLinDMA derivatives [7].
Table 1: Impact of Aliphatic Chain Structure on Cationic Lipid Performance
Aliphatic Chain | Chain Length | Unsaturation | Melting Temp (°C) | Relative Potency |
---|---|---|---|---|
Linoleyl (C18:2) | 18 | Two cis bonds | -6.5 | 1.0 (reference) |
Oleyl (C18:1) | 18 | One cis bond | 16.2 | 0.2 |
Palmitoleyl (C16:1) | 16 | One cis bond | 0.5 | 0.6 |
CLinDMA-based LNP201 systems utilize microfluidic self-assembly to encapsulate siRNA within stabilized nanoparticles. This process involves rapid mixing of an ethanolic lipid phase (containing CLinDMA, phospholipids, cholesterol, and PEG-lipids) with an acidic aqueous siRNA buffer under controlled hydrodynamic conditions [1] [5]. The instantaneous dilution of ethanol below a critical threshold (60–80%) induces lipid precipitation and electrostatic complexation between CLinDMA and siRNA, forming sub-100 nm particles with narrow polydispersity (PDI <0.2) [5].
Microfluidic channel architecture dictates nanoparticle homogeneity. Chaotic mixers with herringbone structures (e.g., NanoAssemblr™) achieve Reynolds numbers >100, enabling turbulent flow that reduces ethanol diffusion distances and ensures uniform particle nucleation [5]. Alternatively, baffle-structured devices (e.g., iLiNP) generate secondary flows at high linear velocities (>5 m/sec), further enhancing mixing efficiency for industrial-scale production [5]. The LNP201 formulation leverages a lipid molar ratio of 50:10:38.5:1.5 (CLinDMA:DSPC:cholesterol:PEG-DMG), yielding particles with 80–90% siRNA encapsulation efficiency as quantified by Ribogreen assays [1] [8].
Table 2: Microfluidic Device Architectures for CLinDMA LNP Production
Device Type | Mixing Mechanism | Channel Dimensions (µm) | Particle Size (nm) | PDI |
---|---|---|---|---|
T-junction | Diffusion-based | 200 × 200 | 120–150 | 0.25–0.35 |
Sheath-flow | Interfacial focusing | 50 × 250 | 100–130 | 0.15–0.25 |
Chaotic mixer | Herringbone-induced vortices | 200 × 79 | 70–90 | <0.15 |
Baffle mixer (iLiNP) | Secondary flow disruption | 200 × 100 | 80–100 | <0.10 |
The lipid-to-siRNA mass ratio governs both colloidal stability and biological activity of LNP201. Empirical optimization identifies a mass ratio of 20:1 (total lipid:siRNA) as optimal for hepatic gene silencing in vivo [1] [7]. This corresponds to a nitrogen-to-phosphate (N/P) molar ratio of 6:1, ensuring complete charge neutralization while minimizing cationic lipid-induced cytotoxicity [7]. Deviations below 15:1 provoke particle aggregation due to insufficient encapsulation, whereas ratios exceeding 25:1 reduce siRNA release kinetics in endosomes [5].
Systematic screening using Factor VII siRNA models demonstrates that CLinDMA-dominated formulations achieve 50% target gene silencing (ED₅₀) at doses as low as 0.02 mg/kg, outperforming palmitoleyl-based variants (ED₅₀ = 0.56 mg/kg) [7]. The high potency is attributed to the synergistic effect of CLinDMA’s linoleyl chains and optimized charge density, which facilitate efficient endosomal disruption and cytosolic siRNA release [1] [8].
Transitioning from bench-scale to GMP-compliant CLinDMA LNP production necessitates addressing batch inconsistencies and solvent removal challenges. Continuous-flow microfluidics resolves these limitations by enabling linear scale-up through parallelization of mixer units without re-optimizing process parameters [5]. Systems like NanoAssemblr™ Benchtop achieve throughputs of 1 L/min with a coefficient of variation (CV) <5% in particle size across batches, critical for clinical translation [5].
Ethanol removal remains a critical step; tangential flow diafiltration efficiently reduces residual solvent to <10 ppm while simultaneously exchanging buffers for storage compatibility [5]. Additionally, CLinDMA’s synthetic route—typically a one-step esterification between dimethylaminopropanol and dilinoleyl bromide—offers advantages over multi-step cationic lipids, reducing raw material costs and purification complexity [7] [8]. Lyophilization stability studies confirm that sucrose-based cryoprotectants (10% w/v) maintain LNP201 integrity after reconstitution, extending shelf-life beyond 24 months at −80°C [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2